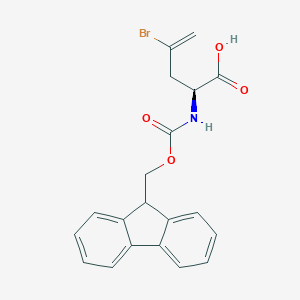

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a pentenoic acid moiety. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involve large-scale synthesis using automated peptide synthesizers. These methods are designed to produce the compound in bulk quantities while maintaining high purity and consistency. The process includes rigorous quality control measures to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.

Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents such as carbodiimides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions result in the formation of peptide bonds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is used as a building block in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to create peptide-based probes and inhibitors. These tools are essential for studying cellular processes and identifying potential therapeutic targets .

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides with high specificity makes it valuable for designing drugs that target specific proteins or pathways .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .

Wirkmechanismus

The mechanism of action of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and pentenoic acid moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-L-2-Amino-4-chloro-4-pentenoic acid

- Fmoc-L-2-Amino-4-iodo-4-pentenoic acid

- Fmoc-L-2-Amino-4-fluoro-4-pentenoic acid

Uniqueness

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro, iodo, or fluoro counterparts. This uniqueness makes it particularly valuable in applications where specific chemical modifications are required .

Biologische Aktivität

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a fluorene-based protecting group (Fmoc) and a brominated side chain, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrNO2, with a molecular weight of approximately 288.13 g/mol. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological membranes and overall pharmacokinetic properties.

The mechanism of action of this compound primarily involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing selective reactions at other sites. Once incorporated into peptide chains, this compound can interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptide-based probes and inhibitors that are essential for studying cellular processes and identifying therapeutic targets .

Medicinal Chemistry

In medicinal applications, this compound has been explored for its potential in developing peptide-based drugs. Its ability to be selectively incorporated into peptides makes it useful for designing drugs that target specific proteins or pathways, particularly in cancer treatment and enzyme inhibition .

Case Studies

- Cytotoxicity Studies : Research has shown that compounds structurally related to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, certain prodrug conjugates derived from similar structures demonstrated potent inhibition of tubulin polymerization, leading to effective disruption of cancer cell growth .

- Enzyme Interaction : Studies focusing on the interaction of Fmoc derivatives with enzymes have indicated that these compounds can serve as effective inhibitors. For example, the incorporation of brominated amino acids has been linked to enhanced inhibitory effects on specific enzymes involved in cancer progression .

Data Table: Comparison of Biological Activities

| Compound Name | Cytotoxicity (GI50) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | Not extensively documented | Peptide synthesis & enzyme inhibition | Potential for drug development |

| Prodrug Conjugates (e.g., CA4 derivatives) | 0.11 - 40 nM | Tubulin polymerization inhibition | Disruption of tumor vasculature |

| Fmoc-D-Amino Acids | Variable | Peptide formation | Influences receptor binding |

Eigenschaften

IUPAC Name |

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-60-9 |

Source

|

| Record name | (2S)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.